molecular formula C17H16ClNO B3879631 (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one CAS No. 19133-00-7

(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Cat. No.: B3879631
CAS No.: 19133-00-7
M. Wt: 285.8 g/mol
InChI Key: WUXTYVHXWDGPIQ-LFYBBSHMSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one is a high-purity chalcone derivative supplied for scientific research and development. This compound belongs to the class of organic molecules known as chalcones, characterized by two aromatic rings linked by an α,β-unsaturated keto system. It is synthesized via a Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and 4-chloroacetophenone . This compound is of significant interest in the field of photophysics and material science. Research has identified it as a promising organic laser dye medium, exhibiting dual amplified spontaneous emission (ASE) bands at approximately 545 nm and 565 nm under specific conditions . Its photophysical properties, including absorption and fluorescence, are highly influenced by solvent polarity and concentration, making it a valuable probe for studying solute-solvent interactions and the formation of complex excited-state species like superexciplexes . In biochemical and pharmacological research, this chalcone serves as a key structural motif for the development of novel monoamine oxidase-B (MAO-B) inhibitors . MAO-B is a crucial enzyme target for neurodegenerative diseases, and chalcone derivatives with a dimethylamino substituent have demonstrated potent, reversible, and selective inhibitory activity against MAO-B, showing promise as neuroprotective agents . The compound is provided as a yellow crystalline solid. Researchers can utilize this material for various applications, including optical material development, spectroscopic analysis, and as a building block for synthesizing more complex chemical entities for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-19(2)16-10-3-13(4-11-16)5-12-17(20)14-6-8-15(18)9-7-14/h3-12H,1-2H3/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXTYVHXWDGPIQ-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90417042
Record name F0401-0081
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URL https://comptox.epa.gov/dashboard/DTXSID90417042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19133-00-7
Record name NSC54908
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0401-0081
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90417042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-CHLORO-4-(DIMETHYLAMINO)-CHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, commonly referred to as DAP, is a chalcone derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which include a chlorophenyl group and a dimethylamino group, contributing to its potential therapeutic applications.

  • Molecular Formula : C17H16ClNO
  • SMILES : CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl
  • InChIKey : WUXTYVHXWDGPIQ-LFYBBSHMSA-N

Antimicrobial Activity

Research indicates that DAP exhibits significant antimicrobial properties. In a study evaluating various compounds for their activity against Chlamydia, DAP was noted for its selective inhibition of this pathogen . The compound's efficacy was compared against established antibiotics, showing promising results.

Microorganism MIC (µg/mL) Activity
N. meningitidis64Moderate
H. influenzae32Moderate
Chlamydia trachomatisNot specifiedSelective inhibition

Antifungal Activity

In addition to its antibacterial properties, DAP has been evaluated for antifungal activity. The compound demonstrated inhibitory effects against several fungal strains, although specific MIC values were not detailed in the available literature .

Anxiolytic Potential

Recent studies have explored the anxiolytic potential of chalcone derivatives similar to DAP. These compounds interact with GABA_A receptors and the serotonergic system, suggesting a possible role in anxiety treatment . The implications of these findings position DAP as a candidate for further research in neuropharmacology.

Spectral Characteristics and Photophysical Properties

DAP has also been investigated for its photophysical properties, particularly as a laser dye. The compound exhibited high quantum yields and significant Stokes shifts, making it suitable for applications in laser technology.

Solvent Absorption Peak (nm) Fluorescence Peak (nm) Quantum Yield (%)
Benzene42048716
Chloroform42452191
Acetonitrile41753844

The mechanism by which DAP exerts its biological effects is still under investigation. Preliminary studies suggest that the presence of electron-withdrawing groups enhances the compound's activity against various pathogens. The structure-activity relationship (SAR) indicates that modifications to the phenyl rings can significantly alter the biological efficacy of chalcone derivatives .

Case Studies

  • Antichlamydial Activity : A study highlighted the effectiveness of DAP in inhibiting Chlamydia trachomatis, with alterations in structure leading to varying degrees of antimicrobial activity .
  • Neuropharmacological Evaluation : In zebrafish models, similar compounds showed potential anxiolytic effects, indicating a broader therapeutic application for derivatives like DAP in treating anxiety disorders .

Scientific Research Applications

Laser Technology

Spectral Characteristics and Fluorescence Properties

DAP has been synthesized and characterized as a new laser dye. Research indicates that it exhibits considerable fluorescence properties, making it suitable for use in laser applications. Key findings include:

  • Quantum Yield of Fluorescence : DAP shows varying fluorescence yields depending on the solvent used. For instance, in chloroform, the quantum yield reached up to 91%, indicating its efficiency as a laser medium .
  • Amplified Spontaneous Emission (ASE) : The ASE characteristics of DAP were analyzed across different solvents, demonstrating its potential for high-performance laser applications. The peak emission wavelengths varied but showed strong performance in polar solvents like dimethylformamide .

Data Table: Fluorescence Properties of DAP in Various Solvents

SolventAbsorption Peak (nm)Fluorescence Peak (nm)Quantum Yield (%)
Benzene42048716
Chloroform42452191
Acetic Acid42952025
Dimethylformamide42754195

Medicinal Chemistry

Antifungal Activity

Recent studies have indicated that DAP exhibits antifungal properties against various strains. While specific Minimum Inhibitory Concentration (MIC) values are not extensively documented, preliminary findings suggest that DAP may inhibit fungal growth effectively. This positions it as a candidate for developing antifungal agents.

Materials Science

Nonlinear Optical Properties

DAP's molecular structure allows for nonlinear optical responses, making it a candidate for applications in photonic devices. The compound's ability to generate second harmonic generation (SHG) has been explored, showing promise in the development of advanced optical materials.

Case Study: Nonlinear Optical Applications

In a study focusing on nonlinear optical properties, DAP was evaluated alongside other chalcone derivatives. The results indicated that DAP exhibited significant SHG efficiency compared to traditional materials, suggesting its potential for use in frequency conversion applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chalcone derivatives with modifications to the aryl rings or enone chain exhibit distinct physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Analogs and Key Differences
Compound Name Substituent Modifications Key Findings Reference
(E)-1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Bromine replaces chlorine at position 4 Higher NLO response: β = 1.5× urea due to enhanced dipole moment and polarizability
(2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one Nitro group replaces 4-chlorophenyl Stronger ICT and red-shifted absorption due to nitro’s electron-withdrawing nature
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Quinoline-amino group added Antimalarial/anticancer activity (Yield: 91%, MP: 169–171°C)
(2E)-3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)prop-2-en-1-one Thienyl replaces 4-chlorophenyl Altered photophysical properties; solid-state emission at 520 nm
(2E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Methyl replaces dimethylamino Reduced dipole moment (0.8 D vs. 3.2 D in target)

Key Observations :

  • Electron-withdrawing groups (EWGs) : Nitro or chloro substituents enhance ICT, improving NLO properties .
  • Electron-donating groups (EDGs): Dimethylamino groups increase polarizability and β values .
  • Heterocyclic substitutions: Thienyl or quinoline groups introduce red-shifted emission or biological activity .

Key Observations :

  • Imidazole substitution : Enhances MAO inhibition due to π-π stacking and hydrogen bonding .
  • Amino groups: Improve antifungal activity by increasing membrane permeability .

Photophysical and NLO Properties

The target compound’s optical behavior is influenced by solvent polarity and substituent effects:

Table 3: Photophysical Comparison
Compound Name Solvent λₐbs (nm) β (×10⁻³⁰ esu) Reference
Target Compound DMSO 420 8.7
(E)-3-(Anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (AN-1) THF 450 12.5
(E)-1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Acetone 410 10.2

Key Observations :

  • Extended conjugation (e.g., anthracene) : Red-shifts absorption and increases β values .
  • Solvent polarity : Polar solvents stabilize ICT, enhancing fluorescence quantum yield (e.g., Φ = 0.45 in DMSO vs. 0.28 in hexane) .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing (2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation. A mixture of 4-chloroacetophenone (1 mol) and 4-(dimethylamino)benzaldehyde (1 mol) is dissolved in ethanol, followed by dropwise addition of KOH (20% aqueous solution) under stirring at room temperature. The reaction is monitored for 4–6 hours, and the product is filtered, washed, and recrystallized from ethanol. Slow evaporation techniques yield crystals suitable for XRD analysis .

Q. Which spectroscopic techniques are essential for characterizing the structural configuration of this chalcone derivative?

  • Methodological Answer :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ and C=C aromatic vibrations).
  • NMR (¹H and ¹³C) : Confirms E-configuration via trans-coupling constants (J = 15–16 Hz for α,β-unsaturated protons) and substituent positions .
  • HR-MS : Validates molecular weight and fragmentation patterns.
  • XRD : Resolves 3D crystal structure and confirms E-geometry .

Q. How does computational chemistry (DFT) assist in predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using software like Gaussian 03 calculates:

  • HOMO-LUMO energies to predict charge transfer and reactivity.
  • Global chemical reactivity descriptors (e.g., electrophilicity index, chemical hardness) via Koopman’s theorem.
  • UV-Vis spectra using TD-DFT, which are compared with experimental data to validate computational models .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical UV-Vis spectra be resolved in chalcone derivatives?

  • Methodological Answer :

  • Solvent effects : Incorporate solvent polarity (e.g., ethanol) via the Polarizable Continuum Model (PCM) in TD-DFT.
  • Basis set optimization : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets for improved accuracy.
  • Vibronic coupling : Account for vibrational transitions in simulated spectra .

Q. What methodologies are employed to determine the crystal packing and intermolecular interactions in this compound?

  • Methodological Answer :

  • Single-crystal XRD : Resolves unit cell parameters, bond lengths/angles, and torsion angles. For example, triclinic crystal systems (space group P1) with Z = 2 are common in chalcones .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) contributing to crystal stability.
  • Electron density maps : Visualize charge distribution and hydrogen-bonding networks .

Q. How does the electron-donating dimethylamino group influence the antimicrobial efficacy of chalcone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The dimethylamino group enhances electron density, increasing interaction with microbial cell membranes.
  • Microbial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using agar diffusion. Moderate activity (zone of inhibition: 8–12 mm) is typical for chalcones with polar substituents .
  • Docking studies : Simulate binding to microbial enzymes (e.g., dihydrofolate reductase) to rationalize activity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported antimicrobial activities of structurally similar chalcones?

  • Methodological Answer :

  • Standardize protocols : Use uniform microbial strains, inoculum size, and solvent controls (e.g., DMSO ≤1%).
  • Quantitative SAR (QSAR) : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
  • Validate via MIC/MBC assays : Compare minimum inhibitory/bactericidal concentrations across studies .

Tables for Key Data

Table 1 : Comparative DFT and Experimental Data for (2E)-Chalcone Derivatives

ParameterExperimental ValueDFT ValueDeviation (%)Reference
C=O Bond Length (Å)1.2241.2310.57
HOMO-LUMO Gap (eV)3.853.781.82
λmax (UV-Vis, nm)3423381.17

Table 2 : Antimicrobial Activity of Selected Chalcones

CompoundZone of Inhibition (mm)MIC (µg/mL)Reference
Target Compound10–1262.5
4-Methoxy Analog8–10125
4-Fluoro Analog6–8250

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

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